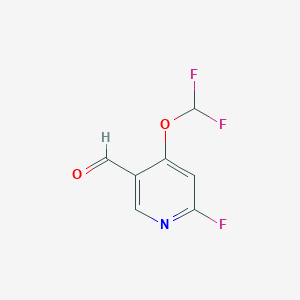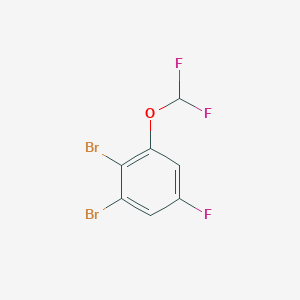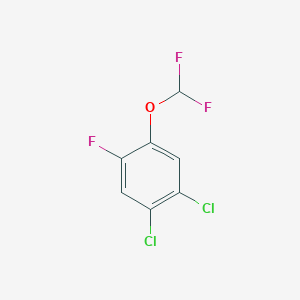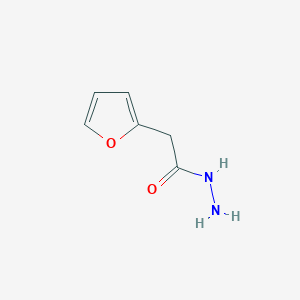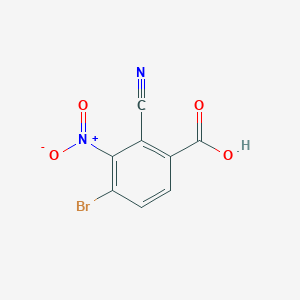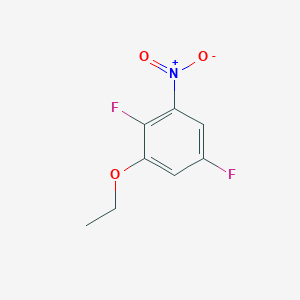
1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene
Descripción general
Descripción
1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene, also known as 1,2-DBF-3-TFMB, is an organofluorine compound that has found numerous applications in scientific research. It is a highly versatile compound, and its unique properties have enabled a wide range of applications, ranging from the synthesis of pharmaceuticals to the synthesis of polymers.
Aplicaciones Científicas De Investigación
1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. It has also been used in the synthesis of organometallic compounds, such as palladium and platinum complexes. In addition, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been used in the synthesis of novel materials, such as conducting polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is not fully understood, but it is thought to involve the formation of a covalent bond between the fluorine atom and the carbon atom of the benzene ring. This covalent bond is thought to be stabilized by the presence of the trifluoromethoxy group, which acts to reduce the electron density of the carbon atom. As a result, the carbon atom is more susceptible to nucleophilic attack by nucleophiles, such as water, alcohols, and amines.
Biochemical and Physiological Effects
1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been found to have antioxidant activity, which may be beneficial in preventing or treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has a number of advantages and limitations for lab experiments. One of the main advantages of 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is its high solubility in organic solvents, which makes it easy to use in a variety of lab experiments. Additionally, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is also relatively expensive, and it is not always easy to obtain in large quantities.
Direcciones Futuras
1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has a number of potential future directions. One potential application of 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is in the synthesis of new materials, such as conducting polymers and nanomaterials. Additionally, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB could be used in the synthesis of novel drugs and pharmaceuticals. Finally, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB could be used in the synthesis of new catalysts, which could be used in a variety of chemical processes.
Propiedades
IUPAC Name |
1,2-dibromo-5-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIWIBICMBORNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-Bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410294.png)
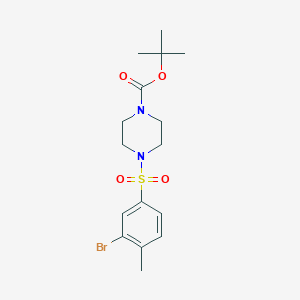
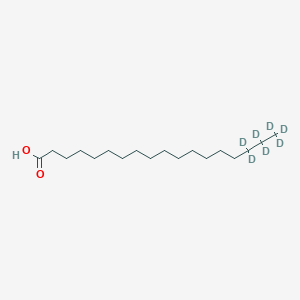
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1410302.png)

